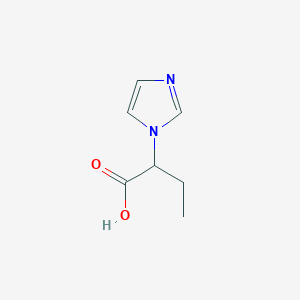

2-(1H-Imidazol-1-YL)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-Imidazol-1-YL)butanoic acid is a chemical compound that features an imidazole ring attached to a butanoic acid chain. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts significant chemical reactivity and biological activity to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-YL)butanoic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of nickel catalysts and controlled reaction environments ensures high yield and purity of the final product. The compound is typically produced in powder form and requires careful handling and storage to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-Imidazol-1-YL)butanoic acid undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can modify the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Research indicates that 2-(1H-imidazol-1-YL)butanoic acid exhibits significant antibacterial and antifungal properties. These activities are attributed to its ability to interact with metal ions and enzymes, potentially modulating their activity. This interaction suggests a mechanism of action that could lead to the development of new antimicrobial agents.

Therapeutic Potential

The compound has been investigated for its potential role in treating infections caused by resistant strains of bacteria and fungi. Its unique structure allows it to serve as a scaffold for designing novel therapeutic agents that target specific biological pathways involved in microbial resistance.

Building Block for Synthesis

Due to its structural characteristics, this compound is utilized as a precursor in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical reactions makes it an essential component in the development of pharmaceuticals and agrochemicals.

Versatile Reaction Pathways

The compound can participate in several reaction types, including:

- Nucleophilic substitutions : The amino group can act as a nucleophile, allowing for the introduction of various substituents.

- Condensation reactions : It can react with aldehydes and ketones to form imines or enamines, which are valuable intermediates in organic synthesis.

- Cyclization reactions : The imidazole ring can facilitate cyclization processes that yield complex heterocyclic compounds.

Enzyme Modulation Studies

The interaction of this compound with enzymes has been a significant area of research. Studies have shown that this compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways within cells. Such properties make it a candidate for further investigation in drug design aimed at enzyme inhibition or activation.

Case Studies and Research Findings

Several studies have highlighted the applications and potential benefits of this compound:

Wirkmechanismus

The mechanism of action of 2-(1H-Imidazol-1-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Histidine: An amino acid with an imidazole side chain, involved in protein structure and function.

Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat acid-related stomach issues.

Uniqueness: 2-(1H-Imidazol-1-YL)butanoic acid is unique due to its specific structural configuration, which combines the reactivity of the imidazole ring with the functional versatility of the butanoic acid chain. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other imidazole-containing compounds .

Biologische Aktivität

2-(1H-Imidazol-1-YL)butanoic acid is an imidazole derivative that has garnered attention for its potential biological activities. Imidazole compounds are known for their diverse roles in medicinal chemistry, particularly due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

The molecular structure of this compound features a butanoic acid backbone and an imidazole ring. This combination allows the compound to participate in a variety of chemical interactions, which are crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | Approximately 140.14 g/mol |

| Structural Features | Imidazole ring, carboxylic acid group |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The imidazole moiety can coordinate with metal ions in enzyme active sites, modulating enzyme activity and influencing various biochemical pathways .

- Cell Signaling : It may affect cell signaling pathways by interacting with proteins and altering gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antibacterial and antifungal properties, making them candidates for further pharmacological investigation.

Biochemical Pathways

This compound has been shown to influence several biochemical pathways:

- Metabolic Pathways : It interacts with enzymes involved in metabolic processes, potentially impacting metabolic flux and metabolite levels.

- Gene Regulation : The compound may modulate gene expression through its interactions with transcription factors or other regulatory proteins.

Research Findings

Research has highlighted the potential therapeutic applications of this compound across various domains:

- Inhibition Studies : High-throughput screening has identified the compound as a potential inhibitor of specific enzymes related to diseases such as tuberculosis and diabetes. For instance, it has been evaluated for its ability to inhibit pantothenate synthetase in Mycobacterium tuberculosis and Staphylococcus aureus, showing promising results in preliminary assays .

-

Case Studies :

- A study demonstrated that derivatives of imidazole, including this compound, improved splicing defects in myotubes derived from patients with myotonic dystrophy type 1 (DM1), indicating a role in RNA processing .

- Another investigation into insulin-degrading enzyme (IDE) revealed that modifications to imidazole compounds could enhance their inhibitory effects on IDE, which is linked to Alzheimer's disease pathology .

Applications in Medicine

The compound's structural features make it suitable for various applications:

- Pharmaceutical Development : Its ability to interact with biological targets positions it as a valuable building block in drug design aimed at treating infections and inflammatory conditions.

- Research Tool : It serves as a tool for studying enzyme functions and metabolic pathways, aiding in the understanding of complex biological systems.

Eigenschaften

IUPAC Name |

2-imidazol-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-6(7(10)11)9-4-3-8-5-9/h3-6H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIFBESXYBFFFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.